![molecular formula C18H14FN3O3S B2790426 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921795-77-9](/img/structure/B2790426.png)
4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves the inhibition of 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide. 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. Inhibition of 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide by 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide leads to the activation of downstream signaling pathways, resulting in various biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and improve glucose tolerance in diabetic mice. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide in lab experiments include its potent inhibitory activity against 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Future Directions
There are several future directions for the research of 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide. These include:
1. Further studies to determine the efficacy and safety of this compound in humans.
2. Investigation of the potential therapeutic applications of this compound in other diseases such as neurodegenerative diseases and inflammatory disorders.
3. Development of more potent and selective 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibitors based on the structure of 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide.
4. Exploration of the molecular mechanisms underlying the anti-cancer and neuroprotective effects of this compound.
5. Investigation of the potential synergistic effects of this compound with other drugs in the treatment of various diseases.
Conclusion
In conclusion, 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to inhibit 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, induce cell cycle arrest and apoptosis in cancer cells, and have anti-inflammatory and neuroprotective effects. However, further studies are needed to determine its efficacy and safety in humans and explore its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves the reaction of 4-(6-(methylsulfonyl)pyridazin-3-yl)aniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the final compound.
Scientific Research Applications
4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit glycogen synthase kinase-3 (4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide), an enzyme that plays a crucial role in several signaling pathways involved in cell growth, differentiation, and apoptosis. Inhibition of 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has been implicated in the treatment of various diseases, and 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has emerged as a potent 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibitor.
properties
IUPAC Name |
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-4-8-15(9-5-12)20-18(23)13-2-6-14(19)7-3-13/h2-11H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBOLURJAXEBAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide |
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